4-(Methylsulfamoyl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(methylsulfamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFIYJHEXYSWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247186-99-8 | |
| Record name | 4-(methylsulfamoyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or sulfides.
Oxidation: Oxidative reactions can convert the sulfamoyl group to sulfonic acids or other higher oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced through oxidation reactions.
Scientific Research Applications
4-(Methylsulfamoyl)benzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new drugs, particularly as inhibitors of enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the nucleophile displaces the chloride ion, forming a new covalent bond. The sulfamoyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
The reactivity and applications of 4-(methylsulfamoyl)benzene-1-sulfonyl chloride are best understood through comparison with structurally related sulfonyl chlorides. Below is a detailed analysis, supported by experimental data and synthetic applications:
Substituent Effects on Reactivity and Physicochemical Properties
Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives
Biological Activity
4-(Methylsulfamoyl)benzene-1-sulfonyl chloride, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.
The compound features a sulfonamide group, which is known for its role in several biological processes. The presence of the methylsulfamoyl group enhances its solubility and reactivity, which are crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. This inhibition can lead to various physiological effects, including antimicrobial and anti-inflammatory actions. The exact mechanism depends on the target enzyme or receptor involved, often involving competitive inhibition or allosteric modulation.
Antimicrobial Activity
Several studies have indicated that sulfonamide compounds exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
| Compound | Target | Activity |
|---|---|---|
| Sulfanilamide | Dihydropteroate synthase | Antibacterial |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Research has suggested that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications in the sulfonamide group could enhance antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural variations in optimizing efficacy against specific pathogens .
- Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives, revealing that certain modifications led to a decrease in inflammatory markers in animal models. This study supports the hypothesis that this compound may possess similar benefits .
Research Findings
Recent research has focused on synthesizing and characterizing new derivatives of sulfonamides, including this compound. These studies often employ techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) for structural confirmation. The findings consistently show that these compounds can form stable complexes with transition metals, which may enhance their biological activity .
Comparative Analysis
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound | Biological Activity | Remarks |
|---|---|---|
| Sulfanilamide | Antibacterial | Classic sulfonamide |
| 4-Aminobenzenesulfonamide | Antimicrobial | Broader spectrum against Gram-positive bacteria |
| This compound | TBD | Potential for enhanced activity |
Q & A
Q. What are the standard synthetic routes for 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride, and how are reaction conditions optimized?
The synthesis typically involves chlorination of the corresponding sulfonic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Reaction Setup : Conducted under anhydrous conditions in inert solvents (e.g., dichloromethane or chloroform) to prevent hydrolysis .
- Temperature Control : Maintained at 0–5°C during reagent addition to avoid side reactions.
- Purification : Post-reaction, the crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve ≥95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and absence of impurities. For example, the sulfonyl chloride group exhibits distinct deshielding effects in the aromatic region .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
- Elemental Analysis : Validate %C, %H, %S, and %Cl to confirm stoichiometry .
Q. How does this compound react with nucleophiles, and what are common derivatives?
The sulfonyl chloride group reacts readily with amines, alcohols, and thiols:
- With Amines : Forms sulfonamides (R-SO₂-NR'R"), pivotal in medicinal chemistry for drug candidate synthesis. Reaction conditions: 1–2 eq. amine in THF at room temperature .
- With Thiols : Produces sulfonate esters, useful in polymer chemistry. Requires base (e.g., triethylamine) to scavenge HCl .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Conflicting data (e.g., unexpected NMR shifts) may arise from:
- Tautomerism or Conformational Isomerism : Use variable-temperature NMR to identify dynamic processes .
- Impurities : Re-purify via preparative HPLC and re-analyze. Cross-validate with alternative techniques like IR spectroscopy (e.g., S=O stretch at 1360–1380 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies mitigate stability issues during storage and handling?
- Storage : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis and photodegradation .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Monitor decomposition via TLC or in-situ FTIR .
Q. How is this compound applied in studying protein-ligand interactions?
- Bioconjugation : Reacts with lysine residues (ε-amino groups) or cysteine thiols (-SH) to modify proteins. Example protocol: Incubate protein (1 mg/mL) with 5 mM sulfonyl chloride in pH 7.4 buffer (30 min, 4°C), followed by dialysis to remove excess reagent .
- Activity-Based Probes : Used in proteomics to label active sites of enzymes (e.g., serine hydrolases) for functional studies .
Q. What computational methods aid in predicting reactivity and designing novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
